molecular formula C17H22N2O5 B2777019 4-[3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]-3-ethoxybenzaldehyde CAS No. 712333-19-2

4-[3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]-3-ethoxybenzaldehyde

Cat. No.: B2777019
CAS No.: 712333-19-2
M. Wt: 334.372
InChI Key: CHJUDLNQEADYAS-UHFFFAOYSA-N
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Description

4-[3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]-3-ethoxybenzaldehyde is a complex organic compound with a unique structure that includes an imidazolidinyl group, a propoxy chain, and an ethoxybenzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]-3-ethoxybenzaldehyde typically involves multiple steps:

    Formation of the Imidazolidinyl Group: This step involves the reaction of a suitable amine with a diketone to form the imidazolidinyl ring.

    Attachment of the Propoxy Chain: The imidazolidinyl compound is then reacted with a propyl halide under basic conditions to attach the propoxy chain.

    Formation of the Ethoxybenzaldehyde Moiety: The final step involves the reaction of the propoxy-imidazolidinyl compound with an ethoxybenzaldehyde derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]-3-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions vary depending on the desired substitution but may include the use of strong acids or bases.

Major Products

    Oxidation: 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzoic acid.

    Reduction: 4-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)propoxy]-3-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, it may be used as a probe to study enzyme interactions and binding sites due to its specific functional groups.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

Industry

In industry, it may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]-3-ethoxybenzaldehyde depends on its application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The imidazolidinyl group may play a crucial role in binding to the target site, while the aldehyde and ethoxy groups may influence the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-iodobenzonitrile
  • 4-[3-(4-Hydroxybutyl)-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile

Uniqueness

4-[3-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]-3-ethoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazolidinyl group, in particular, sets it apart from other similar compounds, potentially offering unique reactivity and binding characteristics.

Properties

IUPAC Name

4-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)propoxy]-3-ethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c1-4-23-14-10-12(11-20)6-7-13(14)24-9-5-8-19-15(21)17(2,3)18-16(19)22/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJUDLNQEADYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCCN2C(=O)C(NC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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